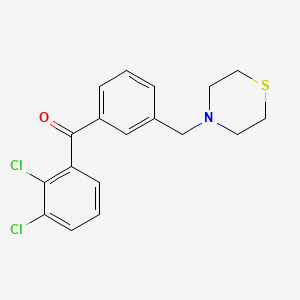

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQLCRZQGFTZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643388 | |

| Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-78-5 | |

| Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzophenone derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2,3-Dichloro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings:

Chlorination Patterns: The 2,3-dichloro substitution in the target compound contrasts with 3,4-dichloro (CAS 898787-87-6) and 3,5-dichloro (CAS 898787-90-1) isomers. Adjacent chlorine atoms (as in 3,4-dichloro) may increase steric hindrance, whereas para-substituted chlorines (3,5-dichloro) could enhance molecular symmetry and intermolecular interactions .

Thiomorpholinomethyl vs. Other Substituents: The thiomorpholinomethyl group (containing sulfur) differs from piperazinomethyl or morpholinomethyl groups (e.g., 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone, CAS 898773-65-4). Sulfur’s lower electronegativity may increase lipophilicity, improving membrane permeability in biological systems .

Photochemical Applications: Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. Dichloro-substituted analogs like the target compound may exhibit red-shifted absorption compared to non-halogenated benzophenones, enabling activation at longer wavelengths (e.g., >300 nm) .

Biological Activity: While direct data on the target compound is lacking, structurally related benzophenones (e.g., selagibenzophenone B) demonstrate anticancer activity, suggesting that the thiomorpholinomethyl group and halogenation could synergize for similar applications .

Biological Activity

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone is a synthetic organic compound notable for its unique structural features, which include a benzophenone core and a thiomorpholine moiety. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇Cl₂NOS

- Molecular Weight : 366.3 g/mol

- Structural Features : The compound features dichloro substitutions at the 2 and 3 positions of the benzophenone ring and a thiomorpholinomethyl group at the 3' position.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to effectively inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve interactions with cellular targets, potentially disrupting membrane integrity or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved remain to be fully elucidated, but it is hypothesized that the compound's ability to interact with nucleic acids and proteins plays a crucial role in its anticancer efficacy.

The exact molecular mechanisms by which this compound exerts its biological effects are not completely understood. However, it is known to bind effectively to various biological macromolecules, including proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or gene expression, contributing to its observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone | Similar dichloro substitution | Different position of chlorine |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | Variation in substitution pattern | Different biological activity profile |

| Benzophenone derivatives (general) | Core benzophenone structure | Varying substituents influence properties |

The presence of both dichloro groups and the thiomorpholine moiety in this compound enhances its biological activity compared to other derivatives.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Cytotoxicity Tests : In vitro assays on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The IC₅₀ values were determined to be approximately 15 µM for certain cancer cell lines, indicating promising anticancer potential.

Q & A

Q. What synthetic methodologies are recommended for introducing the thiomorpholinomethyl group into benzophenone derivatives?

Answer : The thiomorpholinomethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, benzophenone derivatives with halogenated substituents (e.g., chloro groups at positions 2 and 3) can react with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. A stepwise procedure involves:

- Step 1 : Activation of the halogenated benzophenone precursor using a coupling agent like benzoylisothiocyanate (synthesized via ammonium isothiocyanate and benzoyl chloride in 1,4-dioxane) .

- Step 2 : Monitoring the reaction via TLC or HPLC to confirm substitution.

- Step 3 : Purification via recrystallization or column chromatography.

Key considerations : Steric hindrance from dichloro substituents may require prolonged reaction times or elevated temperatures.

Q. How can solvent effects influence the stability of 2,3-dichloro-3'-thiomorpholinomethyl benzophenone in solution?

Answer : Solvent polarity and hydrogen-bonding capacity critically affect stability. For example:

- Halogenated solvents (e.g., chloroform) stabilize the compound through weak halogen bonding with the carbonyl group, reducing decomposition rates .

- Alcohols (e.g., methanol) may induce solvolysis due to hydrogen bonding with the thiomorpholine sulfur or carbonyl oxygen. This can be monitored via FTIR by tracking the ν(C=O) stretch (shifted to ~1680 cm⁻¹ in hydrogen-bonding solvents) .

Methodological tip : Use Kubo–Anderson fitting to decompose solvent-induced vibrational band shifts and quantify hydrogen-bond lifetimes (e.g., ~7.7 ps for water-benzophenone interactions) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiomorpholinomethyl proton signals at δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 384.03 for C₁₈H₁₆Cl₂NOS).

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystallizable).

Validation : Cross-reference with computational DFT-predicted vibrational spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed bioactivity data across in vitro assays?

Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent choice, cell line variability). For example:

- Case study : Benzophenone derivatives exhibit autophagy modulation in GnRH neurons, but results vary with solvent (DMSO vs. ethanol) due to differential cellular uptake .

- Mitigation :

- Standardize solvent concentration (e.g., ≤0.1% DMSO).

- Include solvent-only controls and use orthogonal assays (e.g., Western blot + flow cytometry) to cross-validate protein marker expression (e.g., LC3-II for autophagy) .

- Apply multivariate statistical analysis to isolate solvent effects.

Q. What computational strategies predict solvent interactions and reactivity of the dichloro-thiomorpholinomethyl moiety?

Answer :

- DFT modeling : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) and identify reactive sites (e.g., sulfur in thiomorpholine as a nucleophilic center).

- MD simulations : Simulate solvent interactions (e.g., acetonitrile vs. water) to quantify hydrogen-bond lifetimes and diffusion coefficients .

- Validation : Compare computational ν(C=O) shifts (Δ~10–15 cm⁻¹) with experimental FTIR data to refine force fields .

Q. How to design toxicity studies for chlorinated benzophenone derivatives?

Answer :

- In vitro : Use immortalized cell lines (e.g., HepG2 for hepatic toxicity) with endpoints like mitochondrial membrane potential (JC-1 assay) and ROS generation (DCFH-DA probe).

- In silico : Apply QSAR models trained on chlorophenol toxicity data (e.g., EPA’s ToxCast) to predict endocrine disruption potential .

- Literature integration : Follow ATSDR’s chlorophenol toxicity review framework, including systematic screening of 974+ studies for hazard identification .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiomorpholinomethyl group.

- Data interpretation : Use deconvolution techniques (e.g., Gaussian/Lorentzian fitting) for overlapping spectral bands in UV-Vis or IR studies .

- Ethical compliance : Adhere to OSHA guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) and avoid in vivo testing without IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.